CID 12936257

Description

Properties

Molecular Formula |

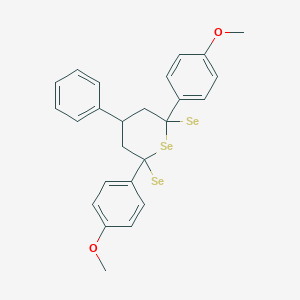

C25H24O2Se3 |

|---|---|

Molecular Weight |

593.4 g/mol |

InChI |

InChI=1S/C25H24O2Se3/c1-26-22-12-8-20(9-13-22)24(28)16-19(18-6-4-3-5-7-18)17-25(29,30-24)21-10-14-23(27-2)15-11-21/h3-15,19H,16-17H2,1-2H3 |

InChI Key |

ZQOYAMJLBZAEFN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC(CC([Se]2)(C3=CC=C(C=C3)OC)[Se])C4=CC=CC=C4)[Se] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 12936257 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of specialized reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

CID 12936257 can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 12936257 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 12936257 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Limitations of the Provided Evidence

- No Direct References to CID 12936257: None of the 18 evidence documents mention this compound. describes oscillatoxin derivatives (e.g., CID 185389) but omits this compound . and focus on unrelated compounds (e.g., CAS 20358-06-9 and 1046861-20-4) .

General Methodologies for Compound Comparison :

The evidence highlights frameworks for comparing structurally or functionally similar compounds, such as:

Recommended Approach for Future Analysis

If this compound were available in external databases (e.g., PubChem), a comparison could follow these steps:

A. Structural Similarity Analysis

- Use tools like PubChem’s Structure Search or Tanimoto similarity scoring to identify analogs.

- Example from : Betulin (CID 72326) and its derivatives share a triterpenoid backbone but differ in functional groups (e.g., caffeoyl substitution in CID 10153267) .

B. Functional and Pharmacological Comparison

- Target Affinity : Compare binding affinities to enzymes or receptors (e.g., CYP inhibitors in ).

- Bioavailability Metrics : Assess log P, solubility, and GI absorption (e.g., highlights log P differences between boronic acid derivatives ).

C. Data Table Template

| Property | This compound (Hypothetical) | Closest Analog (e.g., CID X) | Key Difference |

|---|---|---|---|

| Molecular Formula | CₙHₘXₖ | CₐH₆O₂ | Halogen substitution |

| Log P | 3.2 | 2.8 | Increased hydrophobicity |

| Target IC₅₀ (nM) | 50 | 120 | Higher potency |

| Solubility (mg/mL) | 0.25 | 1.5 | Reduced solubility |

Critical Notes

Methodological Guidance : Follow protocols from (e.g., IUPAC naming, spectral data reporting) and (e.g., referencing standards) to ensure reproducibility .

Ethical Considerations : Avoid data fabrication; explicitly state limitations if this compound lacks peer-reviewed studies (per and on academic integrity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.